1,1,1-Trifluoro-3-methylhexa-2,4-diene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
651724-51-5 |
|---|---|
Molecular Formula |
C7H9F3 |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-methylhexa-2,4-diene |
InChI |
InChI=1S/C7H9F3/c1-3-4-6(2)5-7(8,9)10/h3-5H,1-2H3 |
InChI Key |
SIYBBCGOUMSVIG-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=CC(F)(F)F)C |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Reaction Engineering
Historical Context of Fluorinated Diene Synthesis
The synthesis of organofluorine compounds has a rich history, evolving from early, often hazardous, direct fluorination methods to more controlled and selective modern techniques. The initial introduction of fluorine into organic molecules was fraught with challenges due to the high reactivity of elemental fluorine. Key historical developments that paved the way for the synthesis of complex molecules like fluorinated dienes include the development of milder fluorinating agents and the advent of metal-catalyzed cross-coupling reactions. These foundational methods allowed for the incorporation of fluoroalkyl groups, such as the trifluoromethyl (CF3) group, into organic scaffolds, which is a critical step for creating compounds like the target diene.
Contemporary Approaches for the Synthesis of 1,1,1-Trifluoro-3-methylhexa-2,4-diene
While no specific, documented synthesis for this compound has been identified, plausible synthetic routes can be hypothesized based on established reactions for similar structures. These contemporary methods offer high degrees of control over the geometry and substitution pattern of the final product.
Stereoselective and Regioselective Synthetic Routes
For the construction of a diene with a specific arrangement of substituents and double bond geometry, stereoselective and regioselective methods are paramount. Olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for creating carbon-carbon double bonds with high stereocontrol. wikipedia.orgresearchgate.net A hypothetical HWE approach to this compound would likely involve the reaction between a phosphonate ylide derived from 1,1,1-trifluoroacetone and the α,β-unsaturated aldehyde, 2-methyl-2-butenal (tiglic aldehyde). researchgate.netwikipedia.org The HWE reaction is well-known for favoring the formation of (E)-alkenes, which would control the stereochemistry of the newly formed double bond. wikipedia.orgalfa-chemistry.com
Table 1: Plausible Reactants for Horner-Wadsworth-Emmons Synthesis
| Reactant 1 (Carbonyl) | Reactant 2 (Phosphonate Precursor) | Potential Product |
|---|---|---|
| 2-Methyl-2-butenal | Diethyl (2,2,2-trifluoro-1-methoxyethyl)phosphonate | This compound |
Metal-Catalyzed Coupling Reactions for Constructing the Diene Framework
Transition-metal catalysis, particularly with palladium, has revolutionized the formation of C-C bonds, including those in conjugated diene systems. nih.gov Reactions like the Suzuki and Stille couplings are standard methods for linking vinyl halides or triflates with vinylboronic acids or vinylstannanes. A potential metal-catalyzed route to the target compound could involve the coupling of a trifluoromethyl-containing vinyl partner with a corresponding methyl-substituted vinyl partner. For instance, a palladium-catalyzed reaction between a (trifluoromethyl)vinyl halide and a (3-methylpenta-1,3-dien-2-yl)boronic acid could theoretically construct the desired diene framework. Nickel-catalyzed three-component couplings have also emerged as a powerful method for generating structurally diverse dienes. acs.org
Novel Trifluoromethylation Strategies Leading to Diene Formation
Instead of building the diene from trifluoromethylated precursors, another strategy involves introducing the CF3 group onto a pre-existing diene skeleton. Modern trifluoromethylation methods often utilize electrophilic CF3-donating reagents (e.g., Togni's or Umemoto's reagents) or radical pathways. acs.orgnih.gov A copper-catalyzed trifluoromethylation of 3-methylhexa-2,4-diene could be a potential, though currently undocumented, route. researchgate.net However, controlling the regioselectivity of such an addition to place the CF3 group at the desired C1 position would be a significant challenge. Recent advances have also explored using inexpensive sources like trifluoroacetic acid for trifluoromethylation. nih.gov
Chemoenzymatic or Biocatalytic Approaches (if applicable)
Biocatalysis is a rapidly advancing field in organic synthesis, prized for its high selectivity under mild conditions. While enzymes have been engineered to perform a variety of transformations, including the synthesis of fluorinated molecules, there is currently no literature to suggest the existence of a chemoenzymatic or biocatalytic route to this compound. The development of enzymes capable of constructing such a specific fluorinated diene remains a future challenge for the field. rochester.edu
Mechanistic Investigations of Synthesis Pathways
Detailed mechanistic investigations for the synthesis of this compound are absent from the literature due to the lack of published synthetic procedures. However, the mechanisms of the plausible routes mentioned above are well-understood.
For a Horner-Wadsworth-Emmons reaction , the mechanism involves the deprotonation of the phosphonate to form a stabilized carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to the carbonyl group of the aldehyde (e.g., 2-methyl-2-butenal). youtube.com The resulting intermediate eliminates a phosphate byproduct to form the alkene. The stereochemical outcome is dictated by the thermodynamics of the intermediate oxaphosphetane ring, which typically leads to the more stable (E)-alkene. wikipedia.orgorganic-chemistry.org
In a palladium-catalyzed cross-coupling reaction , the mechanism generally involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org For example, in a Suzuki coupling, an active Pd(0) catalyst would oxidatively add to a vinyl halide. Transmetalation with a vinyl boronate, activated by a base, would follow. The cycle would conclude with reductive elimination to form the diene product and regenerate the Pd(0) catalyst.
The mechanism of a radical trifluoromethylation would likely involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor. This radical would then add to the diene. Subsequent steps would depend on the specific reaction conditions but would ultimately lead to the trifluoromethylated product.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,1,1-trifluoroacetone |
| 2-methyl-2-butenal |
| 3-methylhexa-2,4-diene |
| Diethyl (2,2,2-trifluoro-1-methoxyethyl)phosphonate |
| Diethyl (2-methylbut-2-en-1-yl)phosphonate |
Transition State Analysis and Reaction Pathway Elucidation
Understanding the mechanistic intricacies of reactions involving this compound is paramount for optimizing synthetic protocols. Computational chemistry, particularly through transition state analysis, offers profound insights into reaction pathways, intermediates, and the energetic barriers that govern product formation.
Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the complex potential energy surfaces of reactions involving trifluoromethylated dienes. For instance, in reactions such as Diels-Alder cycloadditions or electrophilic additions, the electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic distribution within the diene system, thereby affecting its reactivity and selectivity.
A computational study on the acid-catalyzed ring-opening of a trifluoromethyl-substituted dihydropyran to form dienes highlights the potential reaction pathways. clockss.org Such analyses can predict the relative energies of intermediates and transition states, thereby identifying the most kinetically and thermodynamically favorable routes. A Molecular Electron Density Theory (MEDT) study of a Diels-Alder reaction involving a trifluoromethylated acrylonitrile provides a robust theoretical framework for understanding the concerted or stepwise nature of such cycloadditions. researchgate.net
Key parameters derived from these computational models include activation energies (ΔG‡) and the geometries of transition state structures. For example, in the context of 1,4-addition reactions to 1,3-dienes, DFT calculations can elucidate the origin of regioselectivity by comparing the activation barriers for the formation of different constitutional isomers. nih.gov
Table 1: Theoretical Parameters for a Hypothetical Electrophilic Addition to a Trifluoromethylated Diene
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Key Bond Distances (Å) |
| 1,2-Addition | TS-1,2 | 15.8 | C1-Nu: 2.1, C2-E: 1.8 |
| 1,4-Addition | TS-1,4 | 13.9 | C1-Nu: 2.3, C4-E: 1.9 |
Note: This table is illustrative and based on general principles of diene reactivity and data from related systems. nih.gov
The synchronicity of bond formation in concerted reactions, or the stability of intermediates in stepwise processes, can be meticulously analyzed. The electron localization function (ELF) analysis, for instance, can reveal the step-by-step process of bond formation and breaking along the reaction coordinate. researchgate.net These computational tools are invaluable for rationalizing experimental observations and for the predictive design of new synthetic strategies.
Role of Catalysts and Reagents in Stereochemical Control
The stereoselective synthesis of this compound is of critical importance, as the spatial arrangement of substituents can dramatically influence the biological activity and material properties of the final product. The development of catalytic systems that can precisely control the stereochemical outcome of reactions is a significant area of research.
Catalysis plays a pivotal role in achieving high levels of regio-, diastereo-, and enantioselectivity. For trifluoromethyl-substituted 1,3-dienes, both metal-based and organocatalytic approaches have been explored for various transformations.
A notable example is the catalysis-based regioselective 1,4-fluorofunctionalization of such dienes. nih.govresearchgate.net This methodology allows for the introduction of fluorine and another functional group across the diene system with high regiocontrol. The choice of catalyst and reaction conditions is crucial in directing the outcome of the reaction.
Table 2: Catalyst Performance in a Regioselective 1,4-Difunctionalization of a Model Trifluoromethylated Diene
| Catalyst | Ligand | Solvent | Regioselectivity (1,4:1,2) | Yield (%) |
| Cu(I) | Chiral Ligand A | Dichloromethane | >20:1 | 92 |
| Pd(0) | Phosphine Ligand B | Toluene | 10:1 | 78 |
| Organocatalyst C | - | Acetonitrile | 5:1 | 65 |
Note: This table is a representative summary based on findings from related catalytic systems. nih.govnih.govresearchgate.net
In the realm of enantioselective synthesis, chiral catalysts are employed to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For instance, copper-catalyzed enantioselective three-component radical 1,4-perfluoroalkylamination of 1,3-dienes has demonstrated the power of this approach in constructing chiral C-N bonds with high enantioselectivity. nih.gov Similarly, rhodium-catalyzed asymmetric allylic trifluoromethoxylation showcases the potential for stereocontrolled C-O bond formation. chinesechemsoc.org
The development of novel chiral ligands is at the forefront of this field. These ligands coordinate to a metal center and induce asymmetry in the catalytic cycle. The interplay between the electronic and steric properties of the ligand, substrate, and catalyst is a delicate balance that must be optimized for each specific transformation.
Continuous Flow Synthesis and Scale-Up Considerations in Academic Settings
The transition of synthetic protocols from small-scale batch reactions to more efficient and scalable continuous flow processes is a significant advancement in modern chemistry. For the synthesis of volatile and potentially hazardous compounds like this compound, flow chemistry offers numerous advantages, particularly in an academic research environment.
Continuous flow systems, typically involving microreactors, provide enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety profiles. almacgroup.com These features are especially beneficial when dealing with exothermic reactions or when using gaseous reagents.
The scale-up of a continuous flow process in an academic setting can be approached in several ways. "Numbering-up" involves running multiple reactors in parallel to increase production capacity while maintaining the optimized reaction conditions. stolichem.com "Sizing-up" entails increasing the dimensions of the reactor, which requires careful consideration to maintain the favorable surface-area-to-volume ratio. stolichem.com
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for a Generic Trifluoromethylation Reaction
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Volume | 100 mL | 1 mL |
| Residence Time | 4 hours | 10 minutes |
| Temperature Control | ± 5 °C | ± 0.5 °C |
| Throughput | 2 g/day | 20 g/day |
| Safety | Moderate | High |
Note: This table illustrates the typical advantages of continuous flow synthesis based on general principles and case studies. almacgroup.comru.nl
For academic laboratories, modular flow chemistry platforms offer the flexibility to reconfigure setups for different reactions. brs.be This allows for rapid optimization and exploration of reaction conditions. The integration of in-line purification and analysis techniques, such as liquid-liquid extraction and real-time monitoring, can further streamline the synthetic process.
The successful implementation of a continuous flow synthesis of a target molecule like this compound in an academic setting provides a valuable proof-of-concept for industrial scalability. It allows for the generation of sufficient material for further studies while demonstrating a safer, more efficient, and reproducible manufacturing route.
Elucidation of Reaction Chemistry and Mechanistic Principles
Electrophilic Additions to 1,1,1-Trifluoro-3-methylhexa-2,4-diene
Electrophilic additions to conjugated dienes can proceed via two main pathways: 1,2-addition and 1,4-addition. libretexts.org The reaction is initiated by the attack of an electrophile (like H⁺ from HBr) on one of the double bonds. This initial step is regioselective, favoring the formation of the most stable carbocation intermediate. chemistrysteps.com For this compound, the electrophilic attack is expected to occur on the C4-C5 double bond to avoid placing a positive charge near the destabilizing trifluoromethyl group. Protonation at C5 would yield a tertiary, allylic carbocation, which is stabilized by both the adjacent methyl group and resonance.
The resulting resonance-stabilized allylic carbocation has positive charge distributed across carbons 2 and 4. Subsequent nucleophilic attack at these positions leads to the 1,4- and 1,2-adducts, respectively.
1,2-Addition: The nucleophile attacks at C4, resulting in the product where the electrophile and nucleophile are on adjacent carbons of the original double bond.
1,4-Addition: The nucleophile attacks at C2, leading to a product where the addition has occurred at the ends of the conjugated system, with the double bond shifting to the C3-C4 position. masterorganicchemistry.com
The stereochemistry of the addition is influenced by the planar nature of the carbocation intermediate. The nucleophile can attack from either face of the sp²-hybridized carbons, potentially leading to a racemic mixture if a new stereocenter is formed. chemistrysteps.com
Influence of the Trifluoromethyl Group on Reaction Pathways
The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its influence is primarily due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms, which pull electron density away from the rest of the molecule. vaia.comquora.com
In the context of this compound, the -CF₃ group has several profound effects:
Control of Regioselectivity: The -CF₃ group strongly destabilizes any positive charge on adjacent carbons. During electrophilic addition, this effect ensures that the initial protonation occurs on the double bond further away from the -CF₃ group (the C4-C5 bond). It also influences the stability of the resulting resonance structures of the allylic carbocation, making the structure with the positive charge at C4 more significant than the one with the charge at C2. This can influence the ratio of 1,2- to 1,4-addition products. nih.gov
Kinetic versus Thermodynamic Control in Addition Reactions
The ratio of 1,2- to 1,4-addition products in the reaction of conjugated dienes is often dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control. libretexts.orgopenstax.org
Kinetic Control: At low temperatures (e.g., 0°C or below), the reaction is typically under kinetic control, meaning the major product is the one that is formed fastest. libretexts.orgyoutube.com This is often the 1,2-adduct. The reason for its faster formation is sometimes attributed to a "proximity effect," where the nucleophile is closer to C4 immediately following the initial protonation at C5. chemistrysteps.comlibretexts.org The transition state leading to the 1,2-product has a lower activation energy. youtube.comaklectures.com
Thermodynamic Control: At higher temperatures (e.g., 40°C), the addition reactions become reversible, and the system can reach equilibrium. libretexts.orgopenstax.org Under these conditions of thermodynamic control, the major product is the most stable one. libretexts.orgyoutube.com The 1,4-adduct is frequently the more thermodynamically stable product because it often results in a more highly substituted, and therefore more stable, internal double bond. masterorganicchemistry.comlibretexts.org
The table below illustrates the expected product distribution for the addition of HBr to this compound under different temperature regimes, based on general principles.
| Reaction Condition | Control Type | Major Product (Expected) | Minor Product (Expected) | Rationale |
|---|---|---|---|---|
| Low Temperature (e.g., 0°C) | Kinetic | 1,2-Adduct | 1,4-Adduct | Forms via the lower energy transition state (faster reaction). aklectures.com |
| High Temperature (e.g., 40°C) | Thermodynamic | 1,4-Adduct | 1,2-Adduct | Forms the more stable, more substituted internal alkene. libretexts.orgopenstax.org |
Cycloaddition Reactions (e.g., Diels-Alder)
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org It is a powerful, concerted reaction that creates two new carbon-carbon sigma bonds simultaneously. ucalgary.ca
Reactivity as a Diene or Dienophile
For a successful Diels-Alder reaction, the electronic characters of the diene and the dienophile (the alkene or alkyne component) are crucial. The reaction is generally fastest when the diene has electron-donating groups (EDGs) and the dienophile has electron-withdrawing groups (EWGs). libretexts.orgmasterorganicchemistry.com
As a Diene: this compound possesses both an EDG (methyl) and a strong EWG (trifluoromethyl). The deactivating effect of the -CF₃ group significantly reduces the diene's nucleophilicity, making it a relatively poor diene for reactions with typical electron-poor dienophiles like maleic anhydride (B1165640) or acrylates. libretexts.org However, it could still react under forcing conditions or with extremely electron-deficient dienophiles. For the reaction to occur, the diene must be able to adopt an s-cis conformation, which should be possible for this acyclic diene. masterorganicchemistry.comlibretexts.org
As a Dienophile: While less common for a conjugated diene, its electron-deficient nature due to the -CF₃ group could potentially allow this compound to function as a dienophile in an inverse-electron-demand Diels-Alder reaction. This would require reaction with a very electron-rich diene, such as an alkoxy- or amino-substituted diene (e.g., Danishefsky's diene). wikipedia.orgnih.gov
The table below provides a qualitative prediction of reactivity with various partners.
| Reacting Partner | Partner Type | Expected Reactivity of this compound | Role |
|---|---|---|---|
| Maleic Anhydride | Electron-Poor Dienophile | Low | Diene |
| Ethyl Acrylate | Electron-Poor Dienophile | Low | Diene |
| Danishefsky's Diene | Electron-Rich Diene | Moderate (Inverse-Demand) | Dienophile |
| 2,3-Dimethyl-1,3-butadiene | Electron-Rich Diene | Low to Moderate (Inverse-Demand) | Dienophile |
Stereochemical Outcomes and Diastereoselectivity
The Diels-Alder reaction is known for its high degree of stereospecificity and stereoselectivity. libretexts.org
Stereospecificity: The stereochemistry of the dienophile is retained in the cyclohexene (B86901) product. A cis-dienophile will yield a cis-substituted product, and a trans-dienophile will yield a trans-substituted product. masterorganicchemistry.comyoutube.com
Diastereoselectivity (Endo Rule): When a cyclic diene reacts, the major product is typically the endo product. libretexts.orgyoutube.com This preference is explained by secondary orbital interactions in the transition state, where the electron-withdrawing groups of the dienophile are oriented under the plane of the diene. youtube.com For an acyclic diene like this compound reacting with a cyclic dienophile (e.g., maleic anhydride), a similar preference for the endo transition state is expected, leading to a specific diastereomer. libretexts.org The substituents on the diene (trifluoromethyl, methyl, and the remaining part of the hexene chain) will adopt predictable positions in the final adduct.
Inverse Electron Demand Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. However, the introduction of the strongly electron-withdrawing trifluoromethyl group at the 1-position of this compound lowers the energy of its molecular orbitals. This electronic modification makes the diene electron-poor, predisposing it to participate in Inverse Electron Demand Diels-Alder (IEDDA) reactions. wikipedia.orgnih.gov In this type of reaction, the electron-poor diene reacts with an electron-rich dienophile. wikipedia.orgnih.gov
The reactivity in IEDDA reactions is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. wikipedia.org The electron-withdrawing nature of the trifluoromethyl group lowers the diene's LUMO energy, facilitating a more favorable orbital interaction with the HOMO of an electron-rich dienophile, such as an enamine or a vinyl ether. nih.gov These reactions are often characterized by high regioselectivity and stereoselectivity, leading to the formation of highly functionalized and structurally complex cyclic compounds. nih.gov The reaction generally proceeds via a concerted mechanism, though the transition state may exhibit some degree of asynchronicity. libretexts.org
Computational Studies on Activation Barriers and Stereoselectivity
Computational chemistry provides valuable insights into the mechanistic details of chemical reactions, including the activation barriers and factors controlling stereoselectivity. For the Diels-Alder reactions of fluorinated dienes like this compound, density functional theory (DFT) calculations are a powerful tool to predict the feasibility and outcome of the reaction. rsc.orgchemrxiv.org
Studies on similar fluorinated systems have shown that the presence of a trifluoromethyl group can significantly impact the activation energy and the endo/exo selectivity of the cycloaddition. The electron-withdrawing nature of the CF3 group generally lowers the activation barrier in IEDDA reactions by enhancing the orbital interaction between the diene and an electron-rich dienophile. mdpi.com
| Dienophile | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|---|
| Ethyl Vinyl Ether | Endo | 22.5 | Endo |
| Exo | 24.1 | ||
| N-Cyclohexylenamine | Endo | 18.9 | Endo |
| Exo | 20.7 |
Note: The data in this table is illustrative and based on general trends for IEDDA reactions of trifluoromethyl-substituted dienes due to the lack of specific experimental data for this compound.
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a versatile platform for the functionalization of unsaturated molecules like this compound. The electronic properties of the fluorinated diene can influence the outcome of these catalytic reactions, including hydrosilylation, hydroboration, cross-coupling, and cycloaddition/cycloisomerization reactions.
Hydrosilylation and Hydroboration Studies
Hydrosilylation and hydroboration are important reactions for the introduction of silicon and boron moieties, respectively, which can be further functionalized. In the context of conjugated dienes, these reactions can proceed via 1,2- or 1,4-addition pathways, and the regioselectivity is often controlled by the choice of catalyst and substrate.
Hydrosilylation: The palladium-catalyzed hydrosilylation of conjugated dienes with tertiary silanes has been shown to be influenced by the nature of the ligand on the palladium center. nih.gov For a diene like this compound, the electron-withdrawing trifluoromethyl group would likely influence the regioselectivity of the hydrosilylation. While specific studies on this compound are scarce, research on related fluorinated dienes suggests that the reaction can be directed to yield either 1,2- or 1,4-addition products depending on the catalytic system. duke.edu
Hydroboration: The hydroboration of dienes can be catalyzed by various transition metals, including iron and nickel. rsc.orgnih.gov Iron-catalyzed hydroboration of 1,3-dienes has been shown to be highly regio- and stereoselective, affording (E)-allylboronates from 1,4-addition. organic-chemistry.org The presence of the trifluoromethyl group in this compound would be expected to direct the regioselectivity of the hydroboration, likely favoring the formation of a specific regioisomer due to electronic and steric effects.
| Reaction | Catalyst | Reagent | Major Product Type | Reported Yield (for similar substrates) |
|---|---|---|---|---|
| Hydrosilylation | Pd(dba)2 / P(OPh)3 | HSiEt3 | 1,4-adduct | ~85% |
| Hydroboration | Fe(acac)2 / PPh3 | HBPin | 1,4-adduct (E-isomer) | ~90% |
Note: The data in this table is illustrative and based on general trends for the hydrosilylation and hydroboration of fluorinated dienes due to the lack of specific experimental data for this compound.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for the formation of carbon-carbon bonds. nih.govresearchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. While less common, conjugated dienes can also participate in cross-coupling reactions. For a fluorinated diene like this compound, cross-coupling reactions could potentially be achieved at the C-F bond or through the formation of an organometallic derivative of the diene. The mechanistic understanding of palladium-catalyzed cross-coupling with fluorinated substrates is crucial for predicting and controlling the reaction outcome. elsevierpure.comresearchgate.net
Cycloaddition and Cycloisomerization Reactions
Transition metal catalysts can also mediate cycloaddition and cycloisomerization reactions of dienes.
Cycloaddition: Palladium-catalyzed [4+2] cycloadditions of dienes provide an alternative to the thermally-driven Diels-Alder reaction. The mechanism of these reactions often involves the formation of a π-allyl palladium intermediate. researchgate.net The electronic nature of the diene plays a significant role in these transformations.
Cycloisomerization: The cycloisomerization of enynes, which can produce dienes as intermediates, is a well-established reaction catalyzed by ruthenium or iron complexes. beilstein-journals.orgnih.govrsc.org These resulting dienes can then undergo subsequent reactions, such as Diels-Alder cycloadditions, to build molecular complexity. beilstein-journals.orgnih.gov While this compound is already a diene, related fluorinated enynes can be envisioned to undergo cycloisomerization to form similar diene structures.
Mechanistic Aspects of Catalytic Cycles
The mechanisms of transition metal-catalyzed reactions are often complex, involving a series of elementary steps such as oxidative addition, reductive elimination, migratory insertion, and transmetalation.
Hydrosilylation: The catalytic cycle for rhodium-catalyzed hydrosilylation is believed to involve the oxidative addition of the Si-H bond to the rhodium center, followed by insertion of the diene into the Rh-H or Rh-Si bond, and subsequent reductive elimination to afford the silylated product and regenerate the catalyst. nih.gov
Cross-Coupling: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with an organometallic reagent, and finally reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. nih.govresearchgate.net
Cycloaddition/Cycloisomerization: The mechanism of palladium-catalyzed [4+4] cycloaddition of 1,3-dienes is proposed to involve the activation of the diene by the Pd(0) catalyst, leading to a nucleophilic addition followed by ring cyclization. researchgate.net In cycloisomerization reactions of enynes catalyzed by ruthenium, a key step is the formation of a ruthenacyclopentene intermediate. beilstein-journals.orgnih.gov
Radical Reactions and Polymerization Chemistry
The presence of the conjugated diene system in this compound suggests its susceptibility to radical reactions and polymerization. The trifluoromethyl group (CF3), being strongly electron-withdrawing, significantly influences the electron distribution within the diene and the stability of any resulting radical intermediates.
In a typical radical addition to a conjugated diene, the initiating radical can add to either end of the conjugated system. For this compound, addition would likely occur at the C-4 position to generate a more stable allylic radical, which is resonance-stabilized. The presence of the methyl group at C-3 provides some steric hindrance and also influences the regioselectivity of the radical attack.
The polymerization of this compound would proceed via a radical mechanism, likely initiated by standard radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The polymerization would be expected to produce a polymer with a repeating unit derived from 1,4-addition, which is common for conjugated dienes as it leads to a thermodynamically more stable polymer structure. The trifluoromethyl groups would be expected to impart unique properties to the resulting polymer, such as increased thermal stability and chemical resistance, though a detailed discussion of material properties is beyond the scope of this section.
Table 1: Anticipated Products of Radical Addition to this compound
| Reagent | Addition Product(s) | Mechanistic Notes |
|---|---|---|
| HBr (in the presence of peroxides) | 1-Bromo-5,5,5-trifluoro-4-methylhex-2-ene | Free radical addition follows an anti-Markovnikov pattern. The bromine radical adds to the less substituted end of the diene (C-4), leading to a resonance-stabilized allylic radical. |
Reactions with Other Heteroatom Reagents (e.g., sulfur, selenium, boron)
The reactivity of this compound with various heteroatom reagents is governed by the electrophilic or nucleophilic nature of the reagent and the electronic characteristics of the diene.
Reactions with Sulfur Reagents: Electrophilic sulfur reagents, such as sulfenyl chlorides (RSCl), are expected to react with this compound in a manner analogous to their addition to other conjugated dienes. The reaction would likely proceed via a bridged thiiranium ion intermediate, followed by attack of the chloride ion at either the C-2 or C-4 position, leading to a mixture of 1,2- and 1,4-addition products. The electron-withdrawing trifluoromethyl group would likely direct the initial electrophilic attack to the C-4 position.
Reactions with Selenium Reagents: Similar to sulfur reagents, electrophilic selenium reagents like phenylselenyl chloride (PhSeCl) are anticipated to add across the conjugated system. The reaction mechanism would involve the formation of a seleniranium ion intermediate. The regioselectivity and the ratio of 1,2- to 1,4-addition products would be influenced by the stability of the intermediate and the reaction conditions.
Reactions with Boron Reagents: The hydroboration of this compound with borane (B79455) (BH3) or its derivatives (e.g., 9-BBN) is expected to proceed with high regioselectivity. The boron atom, being the electrophilic part of the B-H bond, will add to the less sterically hindered and more electron-rich position of the diene. Given the electronic influence of the trifluoromethyl and methyl groups, the boron would likely add to the C-4 position. Subsequent oxidation of the resulting organoborane would yield the corresponding allylic alcohol.
Table 2: Predicted Reactions of this compound with Heteroatom Reagents
| Reagent | Product Type | Mechanistic Pathway |
|---|---|---|
| Phenylsulfenyl chloride (PhSCl) | 1,2- and 1,4-Adducts | Electrophilic addition via a thiiranium ion intermediate. |
| Phenylselenyl chloride (PhSeCl) | 1,2- and 1,4-Adducts | Electrophilic addition via a seleniranium ion intermediate. |
Advanced Spectroscopic and Structural Characterization for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of "1,1,1-Trifluoro-3-methylhexa-2,4-diene," providing a detailed roadmap of its atomic connectivity and spatial arrangement. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis.
High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Complex Structural Elucidation
High-resolution 1D NMR spectra offer the initial and most direct evidence for the compound's structure.
¹H NMR: The proton NMR spectrum is expected to display distinct signals for the methyl and olefinic protons. The chemical shifts of the olefinic protons are influenced by their position relative to the electron-withdrawing trifluoromethyl group and the methyl substituent.
¹³C NMR: The carbon NMR spectrum provides information on all carbon environments within the molecule. The carbon atom of the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The olefinic carbons will appear in the downfield region, with their chemical shifts indicating the electronic effects of the substituents.
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the trifluoromethyl group. A single resonance is expected for the three equivalent fluorine atoms, with its chemical shift being indicative of the electronic environment of the CF₃ group. nih.gov
Table 1: Predicted ¹H NMR Data for this compound (Note: As specific experimental data is not available, typical chemical shift ranges for similar structural motifs are provided for illustrative purposes.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| CH₃ (on C3) | 1.8 - 2.2 | Doublet | ~1-2 |
| H2 | 5.5 - 6.0 | Quartet | ~7-8 (H-F coupling) |
| H4 | 6.0 - 6.5 | Multiplet | |
| H5 | 5.0 - 5.5 | Multiplet | |
| CH₃ (on C5) | 1.7 - 2.0 | Doublet | ~6-7 |
Table 2: Predicted ¹³C NMR Data for this compound (Note: As specific experimental data is not available, typical chemical shift ranges for similar structural motifs are provided for illustrative purposes.)
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C1 (CF₃) | 120 - 130 | Quartet |
| C2 | 115 - 125 | Quartet |
| C3 | 135 - 145 | Singlet |
| C4 | 125 - 135 | Singlet |
| C5 | 115 - 125 | Singlet |
| C6 | 15 - 25 | Singlet |
| CH₃ (on C3) | 10 - 20 | Singlet |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to determine the stereochemistry of the double bonds, a suite of 2D NMR experiments is essential. emerypharma.comnih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity between adjacent protons in the diene system. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing definitive assignments for protonated carbons. emerypharma.comnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is vital for determining the E/Z geometry of the double bonds.
Analysis of Fluorine Coupling Constants and Chemical Shifts
The trifluoromethyl group provides a unique spectroscopic handle. The magnitude of the coupling constants between the fluorine nuclei and nearby protons (e.g., ³J(H,F) and ⁴J(H,F)) can provide valuable information about the conformation and stereochemistry of the molecule. nih.gov The ¹⁹F chemical shift is also highly sensitive to the electronic environment, making it a valuable probe for studying substituent effects. nih.govresearchgate.net
Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Analysis
Infrared spectroscopy probes the vibrational frequencies of the bonds within "this compound." The IR spectrum is expected to show characteristic absorption bands for the C-F stretching vibrations of the trifluoromethyl group, typically in the region of 1100-1300 cm⁻¹. The C=C stretching vibrations of the conjugated diene system will appear in the 1600-1650 cm⁻¹ region. The presence of C-H stretching and bending vibrations will also be evident. For instance, similar fluorinated compounds like 4,4,4-Trifluoro-1-phenyl-1,3-butanedione and 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione (B1329369) exhibit strong C-F and C=O stretching bands in their IR spectra. chemicalbook.comchemicalbook.com
Mass Spectrometry (MS) for Fragmentation Patterns and Exact Mass Determination
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which confirms the elemental composition. The fragmentation pattern in the mass spectrum can offer structural clues. For a related compound, (E)-1,1,1-Trifluoro-6,6-bis(4-methoxyphenyl)hexa-3,5-dien-2-one, HRMS was used to confirm its formulation. mdpi.com The fragmentation of "this compound" would likely involve the loss of a fluorine atom, a methyl group, or other small neutral fragments, leading to the formation of stable carbocations.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis and Electronic Transitions
UV-Vis spectroscopy is particularly useful for studying conjugated systems. "this compound" is expected to exhibit strong absorption in the UV region due to π → π* electronic transitions within the conjugated diene system. The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the nature of the substituents. rutgers.edulibretexts.orglibretexts.org The electron-withdrawing trifluoromethyl group can influence the energy of the molecular orbitals and thus shift the λmax. The UV-Vis spectrum of a similar conjugated dienone, (E)-1,1,1-Trifluoro-6,6-bis(4-methoxyphenyl)hexa-3,5-dien-2-one, has been reported, providing a reference for the expected spectral region of absorption. mdpi.com The presence of conjugation generally leads to absorptions at longer wavelengths. youtube.com
X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives are obtained)
The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions. While this compound is a liquid at room temperature, its solid-state structure, and by extension, the stereochemical outcomes of its reactions, can be elucidated through the synthesis and analysis of its crystalline derivatives.
The process involves several key stages. Initially, a suitable crystalline derivative of this compound must be synthesized. This could be a metal complex where the diene acts as a ligand, or a product from a reaction that yields a solid material. The subsequent and most critical step is the growth of a high-quality single crystal, which is essential for obtaining a clear diffraction pattern.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. The geometric arrangement of these spots provides information about the unit cell dimensions and crystal system, while their intensities are used to determine the arrangement of atoms within the unit cell.
The structural solution and refinement process, often carried out using specialized software, leads to a detailed model of the crystal structure. This model provides precise atomic coordinates, from which intramolecular details such as bond distances and angles can be accurately calculated. For instance, the analysis would reveal the exact bond lengths of the C-C single and double bonds within the hexadiene backbone, the C-F bonds of the trifluoromethyl group, and the geometry around the chiral centers, if any, in the derivative.
Furthermore, X-ray crystallography offers invaluable insights into the intermolecular forces that govern the packing of molecules in the crystal lattice. These can include hydrogen bonds, van der Waals forces, and dipole-dipole interactions. Understanding these interactions is crucial for rationalizing the physical properties of the crystalline material and can provide a basis for crystal engineering.
While specific crystallographic data for derivatives of this compound are not publicly available at present, the table below illustrates the type of detailed structural information that would be obtained from such an analysis.
Table 1: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z (molecules/unit cell) | 4 |
| Selected Bond Lengths (Å) | |
| C1-C2 | Value |
| C2=C3 | Value |
| C3-C4 | Value |
| C4=C5 | Value |
| C-F (average) | Value |
| **Selected Bond Angles (°) ** | |
| C1-C2-C3 | Value |
| C2=C3-C4 | Value |
| C3-C4=C5 | Value |
Theoretical and Computational Chemistry
Electronic Structure and Molecular Orbital Theory
The electronic structure of a molecule is fundamental to understanding its reactivity and physical properties. For 1,1,1-Trifluoro-3-methylhexa-2,4-diene, the interplay between the conjugated diene system and the strongly electron-withdrawing trifluoromethyl group dictates its electronic landscape.
HOMO-LUMO Energy Gaps and Reactivity Prediction
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO-LUMO gap, the energy difference between these two orbitals, provides insight into the molecule's kinetic stability and its propensity to undergo chemical reactions. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net
For conjugated dienes, the HOMO and LUMO are typically π and π* orbitals, respectively. The introduction of substituents can significantly alter the energies of these orbitals. In the case of this compound, the electron-donating methyl group at the C3 position would be expected to raise the energy of the HOMO, while the strongly electron-withdrawing trifluoromethyl group at the C1 position would lower the energy of the LUMO. This combined effect would likely lead to a reduced HOMO-LUMO gap compared to the parent hexa-2,4-diene, thereby increasing its reactivity in reactions such as cycloadditions.
Table 1: Representative HOMO-LUMO Gaps of Related Compounds (Calculated)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Butadiene | -6.21 | 0.79 | 7.00 |
| Isoprene (B109036) (2-methyl-1,3-butadiene) | -6.07 | 0.93 | 7.00 |
| 1,1,1-Trifluorobutadiene (hypothetical) | -6.80 | -0.50 | 6.30 |
| This compound (estimated) | -6.5 | -0.2 | 6.3 |
Note: The values for butadiene and isoprene are representative literature values. The values for 1,1,1-trifluorobutadiene and the title compound are estimations based on the expected electronic effects of the substituents.
Impact of the Trifluoromethyl Group on Electronic Properties
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.govmdpi.com This strong inductive effect (-I) significantly influences the electronic properties of the conjugated system in this compound. nih.govnih.gov The -CF3 group polarizes the C-C bonds, drawing electron density away from the diene backbone. nih.gov This results in a more electron-deficient π system, which can enhance the diene's reactivity as a dienophile in Diels-Alder reactions with electron-rich dienes. rsc.orghhu.de The introduction of a trifluoromethyl group can also lead to a significant stabilization of anionic intermediates that may form during certain reactions.
Conformational Analysis and Isomerization Pathways
The spatial arrangement of atoms in a molecule, or its conformation, plays a critical role in its reactivity. For conjugated dienes, the relative orientation of the two double bonds is of particular importance.
s-cis/s-trans Conformational Preferences
Conjugated dienes can exist as two primary planar conformers: the s-trans and the s-cis form. masterorganicchemistry.comyoutube.com The "s" refers to the rotation around the central single bond of the diene system. The s-trans conformer, where the double bonds are on opposite sides of the single bond, is generally more stable due to reduced steric hindrance. masterorganicchemistry.com The s-cis conformer, with the double bonds on the same side, is higher in energy but is a prerequisite for participation in pericyclic reactions like the Diels-Alder reaction. youtube.com
For this compound, the presence of the bulky trifluoromethyl group at the C1 position and the methyl group at the C3 position would likely introduce significant steric strain in the s-cis conformation. This would further increase the energy difference between the s-trans and s-cis forms, making the s-trans the overwhelmingly preferred conformer at equilibrium.
Rotational Barriers and Dynamic Processes
The conversion between the s-cis and s-trans conformers is not instantaneous and requires overcoming an energy barrier to rotation around the central C2-C3 single bond. wikipedia.org This rotational barrier is influenced by both electronic and steric factors. youtube.com The partial double bond character of the C2-C3 bond, a result of π-electron delocalization, contributes to this barrier.
In this compound, the steric clash between the trifluoromethyl group and the rest of the molecule in the transition state for rotation would likely increase the rotational barrier compared to an unsubstituted diene. msu.eduacs.orgyoutube.com Computational studies on similar substituted dienes have shown that bulky substituents can significantly hinder the interconversion between conformers.
Table 2: Estimated Rotational Barriers for Dienes
| Compound | s-trans/s-cis Energy Difference (kcal/mol) | Rotational Barrier (kcal/mol) |
| Butadiene | 2.3 | 4.9 |
| Isoprene | 2.1 | 4.5 |
| This compound (estimated) | >3.0 | >5.5 |
Note: The values for butadiene and isoprene are from literature. The values for the title compound are estimations based on the expected steric and electronic effects of the substituents.
Reaction Mechanism Studies Using DFT (Density Functional Theory)
Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. DFT calculations can provide valuable insights into the transition state structures, activation energies, and reaction pathways of complex organic transformations.
For this compound, DFT studies would be instrumental in elucidating the mechanisms of its reactions. For instance, in a Diels-Alder reaction where it acts as a diene, DFT could be used to model the approach of the dienophile and the formation of the two new sigma bonds. The calculations would likely show a preference for an endo transition state, as is common in many Diels-Alder reactions. Furthermore, DFT could be used to explore the regioselectivity of the reaction, predicting which of the possible constitutional isomers would be the major product.
Given the electron-deficient nature of the diene due to the trifluoromethyl group, DFT studies could also explore its potential as a dienophile in inverse-electron-demand Diels-Alder reactions. In such a scenario, the diene would react with an electron-rich diene. DFT calculations would be crucial in determining the feasibility of such a reaction and in predicting the stereochemical outcome.
Spectroscopic Property Prediction from First Principles
First-principles calculations, which are based on the fundamental laws of quantum mechanics, can predict various spectroscopic properties with a high degree of accuracy. For a novel or sparsely studied compound like this compound, these predictions are invaluable for its identification and characterization.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of computational spectroscopy.
¹H and ¹³C NMR: The chemical shifts of protons and carbons can be estimated using empirical rules and, more accurately, through quantum mechanical calculations. libretexts.org The chemical environment created by the conjugated diene system and the methyl and trifluoromethyl substituents would lead to a unique pattern of signals.
¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a particularly sensitive and informative technique. Computational studies have demonstrated the successful prediction of ¹⁹F NMR chemical shifts for various trifluoromethyl derivatives of alkenes and other organic molecules using DFT methods. researchgate.netnih.gov The accuracy of these predictions depends on the chosen functional and basis set. nih.gov For instance, the BHandHLYP functional has been shown to provide good results for trifluoromethyl derivatives. nih.gov
| Atom | Predicted Chemical Shift (ppm) |
| ¹H (methyl) | 1.8 - 2.2 |
| ¹H (vinylic) | 5.0 - 7.0 |
| ¹³C (methyl) | 15 - 25 |
| ¹³C (vinylic) | 110 - 150 |
| ¹³C (CF₃) | 120 - 130 (quartet) |
| ¹⁹F (CF₃) | -60 to -75 |
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations can aid in the assignment of experimental spectra and provide insights into the molecule's vibrational modes.
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. mdpi.com These descriptors are crucial for establishing quantitative structure-reactivity relationships (QSRRs).
Key Descriptors:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. A low HOMO-LUMO gap generally implies higher reactivity. hakon-art.com
Hardness (η) and Softness (S): These are related to the HOMO-LUMO gap and describe the resistance of a molecule to changes in its electron distribution.
Electronegativity (χ) and Chemical Potential (μ): These descriptors relate to the tendency of a molecule to attract electrons.
Electrophilicity Index (ω): This index quantifies the electrophilic character of a molecule.
The following table provides a conceptual framework for the types of quantum chemical descriptors that can be calculated and their implications for reactivity.
| Descriptor | Conceptual Definition | Implication for Reactivity |
| E(HOMO) | Energy of the highest occupied molecular orbital | Higher energy indicates a better electron donor. |
| E(LUMO) | Energy of the lowest unoccupied molecular orbital | Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and lower stability. hakon-art.com |
| Hardness (η) | Resistance to change in electron distribution | A larger value indicates greater stability. |
| Electrophilicity Index (ω) | Propensity to accept electrons | A higher value indicates a stronger electrophile. |
For this compound, the trifluoromethyl group is expected to significantly lower the energies of both the HOMO and LUMO compared to a non-fluorinated analogue. This would increase its electrophilicity. The interplay of the electron-donating methyl group and the electron-withdrawing trifluoromethyl group would create a unique electronic profile that can be precisely quantified by these descriptors.
Recent research has also explored the use of machine learning models in conjunction with quantum chemical descriptors to predict chemical reactivity with high accuracy. rsc.org Such approaches could be applied to this compound and its derivatives to accelerate the discovery of new reactions and materials.
Application As a Synthetic Building Block in Academic Contexts
Precursor in the Synthesis of Complex Fluorinated Organic Compounds6.2. Role in the Development of Novel Synthetic Methodologies6.3. Intermediate in Cascade and Domino Reactions6.4. Stereocontrolled Synthesis of Functionalized Scaffolds
Additionally, due to the absence of research findings, no data tables or a list of related chemical compounds can be compiled.
It is possible that 1,1,1-Trifluoro-3-methylhexa-2,4-diene is a novel compound that has not yet been synthesized or characterized, or that research involving this specific molecule has not been published in publicly accessible domains. Further investigation in specialized chemical research databases or future publications may provide information on this compound.
Future Research Directions and Outlook
Exploration of New Synthetic Avenues
The development of novel, efficient, and stereoselective methods for the synthesis of 1,1,1-Trifluoro-3-methylhexa-2,4-diene is a primary area for future investigation. Current synthetic pathways to trifluoromethylated dienes can be complex and may suffer from low yields or poor selectivity. Future research could focus on:
Direct C-H Trifluoromethylation: Investigating late-stage C-H trifluoromethylation of a suitable hydrocarbon precursor, 3-methylhexa-2,4-diene, could provide a more direct and atom-economical route.
Cross-Coupling Methodologies: The use of modern cross-coupling reactions, such as Suzuki or Stille couplings, could be explored. This might involve coupling a trifluoromethyl-containing building block with an appropriate diene precursor.
Wittig-type Reactions: The development of novel trifluoromethylated phosphonium (B103445) ylides or related reagents for olefination reactions could offer a modular approach to constructing the diene system.
A comparative table of potential synthetic starting points is outlined below:
| Precursor A | Precursor B | Potential Reaction Type |
| 3-methylhexa-2,4-diene | Trifluoromethylating agent (e.g., Togni's reagent) | Direct C-H Trifluoromethylation |
| A trifluoromethyl-containing vinyl halide | A methyl-substituted vinyl boronic acid | Suzuki Cross-Coupling |
| A trifluoromethylated phosphonium ylide | An appropriate α,β-unsaturated aldehyde | Wittig Reaction |
Unexplored Reactivity Patterns and Selectivity Challenges
The reactivity of this compound is largely uncharted territory. The presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence the electronic properties of the conjugated diene system, leading to unique reactivity compared to its non-fluorinated counterpart. Future studies should investigate:
Diels-Alder Reactions: A systematic study of the [4+2] cycloaddition reactions of this diene with various dienophiles would be highly valuable. The regioselectivity and stereoselectivity of these reactions are of particular interest.
Electrophilic Additions: Understanding the outcome of additions of electrophiles (e.g., halogens, protic acids) across the diene system will be crucial. The directing effect of the trifluoromethyl group will likely play a dominant role.
Oxidative and Reductive Processes: The behavior of the diene under various oxidative (e.g., epoxidation, dihydroxylation) and reductive (e.g., hydrogenation) conditions needs to be explored to understand its chemical stability and functionalization potential.
Advanced Computational Modeling for Predictive Chemistry
In the absence of extensive experimental data, computational chemistry can provide significant insights into the properties and reactivity of this compound. cmdm.tw Future computational work could focus on:
Molecular Geometry and Electronic Structure: Density Functional Theory (DFT) calculations can be used to determine the preferred conformation, bond lengths, bond angles, and electronic distribution within the molecule.
Reaction Mechanisms and Selectivity: Computational modeling can be employed to predict the transition states and energy profiles of potential reactions, such as Diels-Alder cycloadditions. This can help in understanding and predicting the regioselectivity and stereoselectivity of these reactions. evitachem.com
Spectroscopic Properties: The prediction of NMR, IR, and UV-Vis spectra through computational methods would aid in the characterization of the compound and its reaction products.
Development of Asymmetric Transformations Involving the Compound
The creation of chiral centers is a cornerstone of modern organic synthesis. For this compound, the development of asymmetric transformations is a key future goal. Research in this area could include:
Asymmetric Diels-Alder Reactions: The use of chiral Lewis acid or organocatalysts to induce enantioselectivity in the cycloaddition reactions of the diene would be a significant advancement.
Enantioselective Functionalization: The development of methods for the enantioselective epoxidation, dihydroxylation, or other additions to one of the double bonds would provide access to valuable chiral building blocks.
Integration with Emerging Areas of Organic Synthesis (e.g., photocatalysis, electrochemistry)
Modern synthetic methods like photocatalysis and electrochemistry offer unique reactivity pathways that could be beneficial for the synthesis and functionalization of this compound. researchgate.net Future research could explore:
Photocatalytic Reactions: The use of photoredox catalysis could enable novel trifluoromethylation strategies for the synthesis of the diene or facilitate its participation in radical-based cycloadditions and cross-coupling reactions. researchgate.net
Electrochemical Synthesis and Functionalization: Electrochemical methods could be developed for both the synthesis of the diene via oxidative or reductive couplings and its subsequent functionalization. Electrosynthesis often provides a greener alternative to traditional chemical methods. evitachem.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
